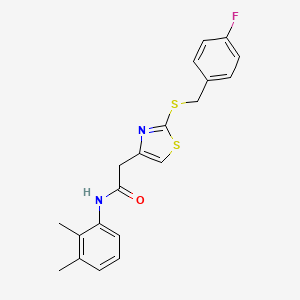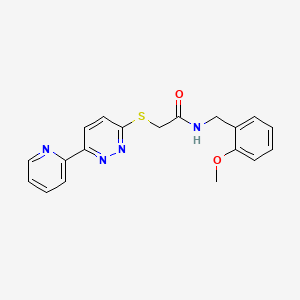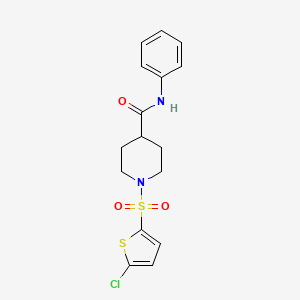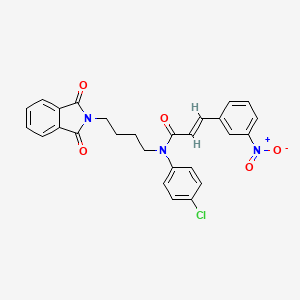![molecular formula C17H17NO5S B2512880 2-(2-(benzo[d][1,3]dioxol-5-yl)acétamido)-4,5-diméthylthiophène-3-carboxylate de méthyle CAS No. 922557-47-9](/img/structure/B2512880.png)
2-(2-(benzo[d][1,3]dioxol-5-yl)acétamido)-4,5-diméthylthiophène-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of benzo[d][1,3]dioxole derivatives . For instance, one method involves the reaction of piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol . Another method involves a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Applications De Recherche Scientifique
Synthèse de nouveaux composés organoséléniés
Ce composé a été utilisé dans la synthèse de nouveaux composés organoséléniés incorporant la sous-unité benzo[d][1,3]dioxole . Ces composés ont été caractérisés par diverses techniques spectroscopiques et présentent des applications potentielles dans la synthèse organique, la pharmaceutique, la chimie des ligands, les matériaux semiconducteurs, la biochimie et la catalyse .
Propriétés antioxydantes
Les composés organoséléniés, comme ceux synthétisés à l'aide de ce composé, se sont avérés agir comme des antioxydants . Cela les rend potentiellement utiles dans la prévention des maladies causées par le stress oxydatif.
Agents antitumoraux et anti-infectieux
Ces composés organoséléniés ont également été explorés pour leurs propriétés antitumorales et anti-infectieuses . Cela pourrait potentiellement conduire au développement de nouveaux traitements pour divers types de cancer et d'infections.
Détection du plomb cancérigène
Une étude a rapporté la synthèse d'un composé utilisant le benzo[d][1,3]dioxole carbaldéhyde, qui est structurellement similaire au composé en question, pour la détection du plomb cancérigène . Cela suggère que « 2-(2-(benzo[d][1,3]dioxol-5-yl)acétamido)-4,5-diméthylthiophène-3-carboxylate de méthyle » pourrait potentiellement être utilisé dans le développement de capteurs pour la détection des métaux lourds toxiques.
Évaluation anticancéreuse
Le composé a été utilisé dans la synthèse d'autres composés pour l'évaluation anticancéreuse . Les données obtenues ont révélé qu'ils présentaient une bonne sélectivité entre les cellules cancéreuses et les cellules normales .
Applications des médicaments anti-inflammatoires non stéroïdiens (AINS)
Des composés avec une structure benzo[d][1,3]dioxol-5-yl, similaire au composé en question, ont été utilisés dans la synthèse de médicaments anti-inflammatoires non stéroïdiens (AINS) comme le naproxène . Cela suggère des applications potentielles du « this compound » dans l'industrie pharmaceutique, en particulier dans le développement des AINS.
Mécanisme D'action
Target of Action
The primary targets of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .
Mode of Action
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins, thromboxanes, and prostacyclins . These molecules play important roles in various biological responses, including inflammation and pain .
Pharmacokinetics
The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s synthesis was carried out under dry and deoxygenated nitrogen atmosphere . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other substances in the environment . .
Analyse Biochimique
Biochemical Properties
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX1 and COX2 . These interactions are competitive in nature, where the compound inhibits the activity of the COX enzymes, thereby affecting the biosynthesis of prostaglandins. Additionally, the compound has demonstrated cytotoxic activity against certain cancer cell lines, indicating its potential as a cytotoxic agent .
Cellular Effects
The effects of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate on various types of cells and cellular processes are significant. This compound influences cell function by inhibiting the activity of COX enzymes, which are involved in the biosynthesis of prostaglandins . Prostaglandins play a crucial role in cell signaling pathways, inflammation, and gene expression. By inhibiting COX enzymes, the compound can reduce inflammation and alter gene expression patterns. Furthermore, the cytotoxic effects observed in cancer cell lines suggest that the compound can induce cell death, potentially through apoptosis .
Molecular Mechanism
At the molecular level, Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects through specific binding interactions with COX enzymes. The compound binds to the active site of the COX enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandin H2 . This inhibition leads to a decrease in the production of downstream prostaglandins, which are involved in various physiological processes such as inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of COX enzyme activity and prolonged cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzyme activity and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and potential hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may include oxidation, reduction, and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity. Additionally, the compound’s interactions with COX enzymes suggest that it may influence metabolic flux and alter the levels of certain metabolites involved in inflammation and pain pathways .
Transport and Distribution
The transport and distribution of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is likely to be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is an important factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interactions with COX enzymes suggest that it may localize to the endoplasmic reticulum or other membrane-bound organelles where these enzymes are active . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-9-10(2)24-16(15(9)17(20)21-3)18-14(19)7-11-4-5-12-13(6-11)23-8-22-12/h4-6H,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJKEYJWJINAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2512798.png)
![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2512800.png)
![(4S)-7lambda6-Thia-1-azaspiro[3.4]octane 7,7-dioxide](/img/structure/B2512801.png)
![3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2512806.png)



![N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide](/img/structure/B2512812.png)


![3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2512815.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2512819.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2512820.png)
